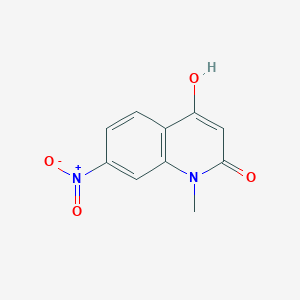

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one

描述

属性

CAS 编号 |

121261-05-0 |

|---|---|

分子式 |

C10H8N2O4 |

分子量 |

220.18 g/mol |

IUPAC 名称 |

4-hydroxy-1-methyl-7-nitroquinolin-2-one |

InChI |

InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3 |

InChI 键 |

GBBVXOAHXLPVCQ-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O |

产品来源 |

United States |

准备方法

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxyquinolin-2-one core | Condensation of 2-aminoacetophenone derivatives with suitable reagents (e.g., β-ketoesters) under acidic or basic catalysis | Formation of 4-hydroxyquinolin-2-one scaffold |

| 2 | N-Methylation | Treatment with methyl iodide or methyl sulfate in presence of base (e.g., K2CO3) | Introduction of methyl group at N-1 position |

| 3 | Nitration | Reaction with nitric acid/sulfuric acid mixture at low temperature | Selective nitration at position 7 on quinoline ring |

| 4 | Purification | Recrystallization or chromatographic techniques | Isolation of pure 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one |

Reaction Details and Conditions

Core synthesis : The cyclization of 2-aminoacetophenone with ethyl acetoacetate or similar β-ketoesters under reflux in acidic medium yields the 4-hydroxyquinolin-2-one nucleus. This step is well-documented and provides good yields.

N-Methylation : The nitrogen atom in the quinolinone ring exhibits nucleophilicity, allowing alkylation. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, with potassium carbonate as a base to deprotonate the nitrogen, facilitating methylation.

Nitration : The nitration step requires careful temperature control (0-5°C) to favor mononitration at position 7, which is ortho to the hydroxyl group, due to its activating effects. The reaction time and acid concentration are optimized to minimize side reactions.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, particularly reverse-phase HPLC (RP-HPLC) to assess lipophilicity and compound integrity.

Spectroscopic Characterization : UV-Vis, IR, NMR, and Mass Spectrometry are employed to confirm structure and substitution pattern. For example, IR bands at ~3360 cm⁻¹ indicate hydroxyl groups, while NMR shifts confirm methylation and nitro substitution.

Recrystallization : Common solvents include ethanol or ethyl acetate for purification of the final product.

Research Findings and Structure-Activity Insights

The presence of the nitro group at position 7 enhances biological activity, including antifungal and herbicidal properties, as demonstrated in studies of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives.

Lipophilicity, influenced by methyl and nitro substitutions, affects membrane permeability and biological efficacy. RP-HPLC data correlate substitution patterns with lipophilicity and activity.

The synthetic versatility of 4-hydroxyquinolin-2-one allows for further functionalization, enabling the design of compounds with tailored pharmacological profiles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-aminoacetophenone | 2-Aminoacetophenone, β-ketoesters | Acid/base catalysis, reflux | High yield, straightforward | Requires careful control of conditions |

| N-Methylation | 4-Hydroxyquinolin-2-one | Methyl iodide, base (K2CO3), DMF | Selective N-alkylation | Overalkylation possible |

| Electrophilic Nitration | N-methylated quinolinone | HNO3/H2SO4 mixture, 0-5°C | Selective nitration at position 7 | Risk of multiple nitration |

| Purification | Crude product | Recrystallization, chromatography | High purity product | Time-consuming |

化学反应分析

Types of Reactions

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Potential use in drug development for various diseases.

Industry: Used in the production of dyes, pigments, and other chemical products.

作用机制

The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

相似化合物的比较

Structural Analogues

Key structural analogs include:

4-Hydroxy-8-nitroquinolin-2(1H)-one (CAS 328396-35-6)

- Substituents : Nitro at position 8, hydroxyl at position 4.

- Key Differences: The nitro group at position 8 (vs. 7) alters electronic distribution and steric interactions.

2-Hydroxy-1-methyl-3-nitroquinolin-4(1H)-one (CAS 36949-55-0)

- Substituents : Nitro at position 3, hydroxyl at position 2, methyl at position 1.

- Key Differences : The hydroxyl group at position 2 (vs. 4) and nitro at position 3 result in distinct tautomeric behavior and acidity.

- Data: Molecular weight = 220.18 g/mol; synthetic routes involve nitration of precursor quinolinones .

3-Hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one (CAS 2230409-11-5)

- Substituents : Nitro at position 6, hydroxyl at position 3, methoxy at position 7.

- Key Differences: Methoxy and nitro groups create a mixed electronic profile (electron-donating vs.

3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 23)

- Substituents : Carbonyl-linked diazepine moiety at position 3.

- Key Differences : The bulky diazepine group increases molecular weight (MW = 297 g/mol) and may sterically hinder interactions.

- Data : Melting point = 289–290°C; IR peaks: 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O) .

Physicochemical Properties

Notes:

- Nitro groups typically exhibit strong IR absorptions at 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

- Hydroxyl groups in 4-hydroxyquinolinones show broad peaks near 3450 cm⁻¹ .

Spectral Comparisons

1H NMR Trends

- Methyl Group (Position 1) : Resonates as a singlet near δ 3.60 ppm in analogs like compound 9 .

- Aromatic Protons : Nitro groups at position 7 deshield adjacent protons (e.g., H-6 and H-8), likely shifting them downfield (δ > 8.0 ppm).

- Hydroxyl Protons : Exchangeable protons (OH, NH) appear as broad singlets near δ 12.0 ppm in DMSO-d₆ .

Mass Spectrometry

生物活性

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one, a compound belonging to the quinolone family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with a hydroxyl group at the 4-position, a methyl group at the 1-position, and a nitro group at the 7-position. The synthesis of this compound typically involves multi-step reactions that may include nitration and hydroxylation processes.

Antifungal Activity

Research indicates that derivatives of 4-hydroxyquinolinones exhibit notable antifungal properties. For instance, a study evaluated several ring-substituted derivatives against various fungal strains using in vitro screening methods. The results demonstrated that compounds with enhanced lipophilicity showed improved antifungal activity, particularly against Aspergillus species .

| Compound | Antifungal Activity (MIC µg/mL) |

|---|---|

| Compound A | 10 |

| Compound B | 20 |

| Compound C | 5 |

Photosynthesis Inhibition

The compound has also been tested for its ability to inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea). The results indicated that certain derivatives significantly inhibited oxygen evolution rates (OER), suggesting potential applications in herbicide development. The structure-activity relationship highlighted that modifications at the C(6) position positively influenced biological activity .

Antimicrobial Properties

In addition to antifungal effects, several studies have reported the antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. A recent investigation showed moderate to good activity against various microbial strains, emphasizing the compound's potential as an antimicrobial agent .

The biological activity of quinolone derivatives is often attributed to their ability to interact with biological macromolecules. Potential mechanisms include:

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, leading to cell death.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and various oxidases .

Case Studies and Research Findings

- Antifungal Efficacy Study : A series of synthesized quinolone derivatives were evaluated for their antifungal properties against eight strains. The study found that compounds with specific substitutions exhibited significantly higher antifungal activities compared to others .

- Photosynthesis Inhibition Research : In experiments assessing the inhibition of photosynthetic electron transport, it was noted that compounds with increased lipophilicity correlated with higher OER inhibition rates, suggesting that structural modifications could enhance herbicidal efficacy .

- Antimicrobial Activity Evaluation : A study on newly synthesized derivatives highlighted their effectiveness against both bacterial and fungal strains, showcasing their broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。